molecular formula C8H5BrN2O2 B2676691 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1784326-15-3

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B2676691
CAS No.: 1784326-15-3
M. Wt: 241.044
InChI Key: IMHKDFLUFQDIHL-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid (CAS 1784326-15-3) is a high-value chemical building block with a molecular formula of C8H5BrN2O2 and a molecular weight of 241.04 g/mol . This compound features a bromine substituent and a carboxylic acid functional group on the imidazopyridine core structure, making it a versatile intermediate for various synthesis applications. As a key synthetic substrate, it is primarily used in pharmaceutical research and development for the construction of more complex molecules. Its molecular structure is ideal for exploring structure-activity relationships and for creating targeted compound libraries. Researchers utilize this brominated acid in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine atom acts as a leaving group. Concurrently, the carboxylic acid group can be readily functionalized into amides or esters, or used to create salt forms to modulate the solubility and physicochemical properties of lead compounds . This makes it particularly valuable in medicinal chemistry programs aimed at discovering new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The structural information is provided for research purposes, and buyers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-6-10-3-4-11(6)7(5)8(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHKDFLUFQDIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminopyridine and a suitable brominated precursor, followed by cyclization and functionalization steps . The reaction conditions often involve the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product yields .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Protein Geranylgeranylation

One notable application of 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid is its role as a precursor in the synthesis of phosphonocarboxylate derivatives that act as inhibitors of Rab geranylgeranyl transferase (RGGT). These inhibitors have shown promising results in disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. The activity of these compounds is significantly influenced by the substituents at the C6 position of the imidazo[1,2-a]pyridine ring. For instance, certain derivatives exhibited half-maximal inhibitory concentrations (IC50) lower than 150 μM, indicating potent cytotoxic effects against cancer cells .

Antimycobacterial Activity

Another critical application is in the development of imidazo[1,2-a]pyridine-3-carboxamides that have been synthesized and screened against Mycobacterium tuberculosis. Some derivatives demonstrated exceptional potency with minimum inhibitory concentrations (MICs) as low as ≤0.006 μM against replicating bacteria. Notably, certain compounds surpassed the efficacy of existing clinical candidates like PA-824, suggesting a novel mechanism of action that could be exploited for drug development against resistant strains .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create a variety of derivatives through functionalization at different positions on the imidazo[1,2-a]pyridine scaffold. This versatility allows chemists to design compounds with tailored biological activities or improved pharmacological properties.

Synthesis Methodologies

Recent advancements have introduced efficient synthetic methodologies for producing 6-bromoimidazo[1,2-a]pyridine derivatives. For example, a method involving the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde under mild conditions has been reported. This approach not only enhances yield but also improves product purity compared to traditional methods that require harsher conditions and longer reaction times .

Table: Summary of Biological Activities

Compound DerivativeTargetIC50/MIC (μM)Notes
Phosphonocarboxylate Derivative 1aRGGT<150High cytotoxicity against HeLa cells
Phosphonocarboxylate Derivative 1bRGGT50Weaker activity compared to chlorine analog
Imidazo[1,2-a]pyridine-3-carboxamide 18Mycobacterium tuberculosis<0.03Potent against drug-resistant strains

Case Study: Inhibition of RGGT

A study synthesized twelve phosphonocarboxylate derivatives from this compound and evaluated their inhibitory effects on RGGT. The results indicated that specific substitutions at the C6 position could significantly enhance or diminish biological activity, providing insights into structure-activity relationships essential for further drug design .

Case Study: Antimycobacterial Screening

In another investigation involving imidazo[1,2-a]pyridine-3-carboxamides derived from this compound, several compounds were tested against Mycobacterium tuberculosis. The findings revealed that some derivatives exhibited MIC values significantly lower than existing treatments, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the imidazo[1,2-a]pyridine core critically influences biological activity and physicochemical properties. Key analogs include:

Compound Substituents Key Properties/Applications Reference
6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid Br (C6), COOH (C5) CDK2 inhibition, antitrypanosomal
Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate Br (C3), COOEt (C5) Intermediate for antiviral agents
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Br (C8), Cl (C6), CH2Cl (C2) Antitrypanosomal lead candidate
Tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid Saturated ring, COOH (C5) Heparanase-1 inhibition (anticancer)

Key Observations :

  • Position 6 Bromination : Bromine at C6 (as in the target compound) enhances electrophilic substitution, enabling regioselective iodination for further derivatization .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (C5) improves solubility and hydrogen-bonding interactions compared to ethyl esters, which are often used as prodrugs .
Kinase Inhibition

This compound derivatives demonstrate potent CDK2 inhibition (IC50 < 1 µM), attributed to the planar aromatic core and hydrogen-bonding interactions with kinase active sites . In contrast, ethyl ester analogs (e.g., Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) show reduced potency due to steric hindrance from the ester group .

Antiparasitic Activity

8-Bromo-6-chloro analogs exhibit antitrypanosomal activity (IC50: 0.2 µM against Trypanosoma brucei), likely due to halogen-mediated hydrophobic interactions with parasitic enzymes . The dual bromine/chlorine substitution pattern in these analogs enhances target selectivity compared to mono-halogenated derivatives.

Biological Activity

6-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a compound that belongs to the imidazo[1,2-a]pyridine family, characterized by its unique structure that includes a bromine atom and a carboxylic acid group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of both the bromine atom and the carboxylic acid group in this compound enhances its chemical reactivity and biological activity. The compound can undergo various chemical reactions including:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups.
  • Oxidation and Reduction Reactions: It can form different derivatives through oxidation or reduction.
  • Cyclization Reactions: The compound can participate in cyclization to create more complex structures.

Biological Activity Overview

This compound has demonstrated a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action typically involves interactions with specific molecular targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. In one study, imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against M. tuberculosis, revealing minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. A series of analogs were tested against human cervical carcinoma HeLa cells, showing varying degrees of cytotoxicity. Compounds with lower IC50 values (indicating higher potency) were identified, with some exhibiting IC50 values below 150 μM. This suggests that modifications at the C6 position significantly influence the compound's activity against cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialMycobacterium tuberculosis≤0.006
Anticancer (HeLa)HeLa cells<150
Anticancer (MDA-MB-231)MDA-MB-231 cells0.0046

The biological effects of this compound are attributed to its ability to modulate key biological pathways by interacting with specific proteins and enzymes. The bromine atom enhances its binding affinity to targets involved in cellular signaling pathways related to cancer proliferation and microbial resistance.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in substituents at the C6 position can significantly affect the biological activity of imidazo[1,2-a]pyridine derivatives. For example, the introduction of hydroxyl or methoxy groups has been shown to improve antiproliferative activity against various cancer cell lines .

Q & A

Q. What are the established synthetic routes for 6-bromoimidazo[1,2-a]pyridine-5-carboxylic acid, and what are the critical intermediates?

The synthesis typically involves multi-step protocols. For example, intermediate dicarboxylates (e.g., 3-ethyl 5-methyl 6-bromoimidazo[1,2-a]pyridine-3,5-dicarboxylate) are formed via coupling reactions using brominated precursors . Another route involves functionalizing imidazo[1,2-a]pyridine cores via bromination at the 6-position, followed by carboxylation at the 5-position using directed metalation or cross-coupling strategies . Key intermediates include brominated heterocycles and ester-protected carboxylic acids, which require purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) .

Q. How is the structural identity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous confirmation. For example, bond angles and distances (e.g., C2–Br1: 1.89 Å, Br1–C2–C3: 120.5°) can be resolved using SHELX-based refinement . Complementary methods include:

  • 2D NMR : HMBC correlations to verify connectivity between the bromine-substituted carbon (δ ~110 ppm) and adjacent protons.
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carboxylic acid moiety .
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ expected at m/z 242.03) .

Q. What are common derivatization reactions for the carboxylic acid group in this compound?

The carboxylic acid can be converted to:

  • Amides : React with amines (e.g., benzylamine) using coupling agents like EDCI/HOBt in DMF .
  • Esters : Acid-catalyzed esterification with methanol or ethanol under reflux .
  • Azides : Diazotransfer reactions for click chemistry applications, though this requires careful handling due to potential instability .
    Reaction progress is monitored by TLC or LC-MS, with yields typically ranging from 70–95% depending on steric hindrance .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization at the 6-bromo position?

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) but may compete with side reactions (e.g., dehalogenation). Strategies include:

  • Optimizing reaction conditions : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with aryl boronic acids or amines in toluene/EtOH at 80–100°C .
  • Protecting the carboxylic acid : Temporary esterification prevents interference during substitution .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor substitution over elimination .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling in HMBC)?

Discrepancies may arise from tautomerism or crystal packing effects. Mitigation approaches:

  • Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange) by acquiring spectra at 25°C and −40°C .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • Complementary techniques : Use X-ray crystallography to confirm spatial arrangements conflicting with HMBC correlations .

Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, focusing on the carboxylic acid and bromine as key pharmacophores .
  • MD simulations : Assess stability in aqueous vs. lipid environments (AMBER or GROMACS) .

Q. How can researchers mitigate decomposition during long-term storage or reaction conditions?

  • Storage : Keep at 2–8°C under inert gas (argon) to prevent oxidation or hydrolysis of the carboxylic acid .
  • Purification : Use stabilizers (e.g., BHT) during column chromatography .
  • Reaction atmosphere : Conduct substitutions under nitrogen to avoid bromine loss via radical pathways .

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